2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
Overview
Description
“2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” is an organic compound and a pharmaceutical intermediate. It is used in the laboratory organic synthesis process and chemical pharmaceutical research and development process . It is mainly used for the synthesis of the raw drug ceritinib . It is also used as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors, which are used as an anti-tumor treatment .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It is used as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors . More detailed information about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H13Cl2N3O2S . The structure of the molecule includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms .
Chemical Reactions Analysis
“this compound” is used as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors . The specific chemical reactions that this compound undergoes would depend on the conditions of the reaction and the other reagents present .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 346.23 g/mol, a density of 1.436, a melting point of 149.0 to 153.0 °C, and a boiling point of 538℃ .
Scientific Research Applications
Synthesis Techniques and Modifications : Studies have focused on the synthesis and chlorination of pyrimidine compounds, with specific interest in the functionality and substitution patterns on the pyrimidine ring. These techniques are crucial in modifying the properties of the compounds for various applications (Harnden & Hurst, 1990).
Antimicrobial Activities : Some research has investigated the antimicrobial properties of pyrimidine derivatives. This includes the synthesis and evaluation of these compounds against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Mittal, Sarode & Vidyasagar, 2011).
Pharmacological Screening : Pyrimidine derivatives have been synthesized and screened for various pharmacological activities, including anti-inflammatory effects. This suggests a potential role in developing new therapeutic agents (Kumar, Drabu & Shalini, 2017).
Derivative Formation : Research has also focused on the formation of various derivatives of pyrimidine, exploring the reactivity and applications of these derivatives in different fields, such as organic synthesis and pharmaceutical development (Abdalha et al., 2011).
Safety and Hazards
The safety and hazards of “2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” are not explicitly mentioned in the available resources. It is recommended to handle this compound with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is the anaplastic lymphoma kinase (ALK-5) . ALK-5 is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in cell growth and differentiation .
Mode of Action
this compound acts as an inhibitor of ALK-5 . By binding to the kinase, it prevents the phosphorylation and activation of the enzyme . This inhibition disrupts the signal transduction pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the ALK-5 signaling pathway . This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and survival . By inhibiting ALK-5, the compound disrupts these processes, leading to potential anti-tumor effects .
Result of Action
The inhibition of ALK-5 by this compound can lead to anti-tumor effects . By disrupting the signaling pathways that promote cell growth and survival, the compound can potentially inhibit the growth of tumors where the ALK-5 enzyme is implicated .
Biochemical Analysis
Biochemical Properties
It is known to be a synthetic intermediate of anaplastic lymphoma kinase (ALK) inhibitors . ALK inhibitors are a class of drugs that block the action of ALK, a protein that can promote the growth of cancer cells .
Cellular Effects
As a synthetic intermediate of ALK inhibitors, it may influence cell function by inhibiting the action of ALK, thereby preventing the growth of cancer cells .
Molecular Mechanism
As a synthetic intermediate of ALK inhibitors, it may exert its effects at the molecular level by binding to ALK and inhibiting its action .
Properties
IUPAC Name |
2,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVLDJAVSQZSKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732887 | |
Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-16-8 | |
Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the significance of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in the synthesis of Ceritinib?
A1: this compound (compound 3) serves as a key building block in the synthesis of Ceritinib dihydrochloride (compound 4) []. The research highlights a novel preparation method where compound 3 is coupled with another molecule (compound 1-dihydrochloride) to produce Ceritinib dihydrochloride. The high purity of compound 3 (≥ 99.5%) contributes to the overall high purity of the final Ceritinib product [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.